molecular formula C9H9NS B2698410 3-[(Methylsulfanyl)methyl]benzonitrile CAS No. 233772-14-0

3-[(Methylsulfanyl)methyl]benzonitrile

Cat. No.: B2698410
CAS No.: 233772-14-0
M. Wt: 163.24
InChI Key: ALJZQQBHCBGNPD-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]benzonitrile is an organic compound with the molecular formula C9H9NS and a molecular weight of 163.24 g/mol . It is characterized by the presence of a benzonitrile group substituted with a methylsulfanyl group at the meta position. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-[(Methylsulfanyl)methyl]benzonitrile has several applications in scientific research:

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that it may be harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction typically occurs under mild conditions, with the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

In industrial settings, the production of 3-[(Methylsulfanyl)methyl]benzonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents, can also enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfanyl)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(Methylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfanyl group can undergo oxidation or substitution reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Methylsulfanyl)methyl]benzonitrile is unique due to the specific positioning of the methylsulfanyl group at the meta position, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in synthesis and research that are not possible with other similar compounds .

Properties

IUPAC Name

3-(methylsulfanylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJZQQBHCBGNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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